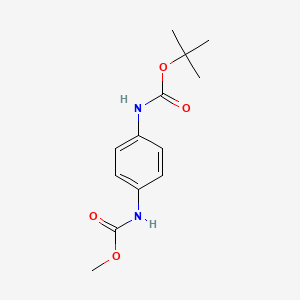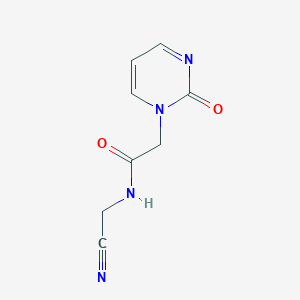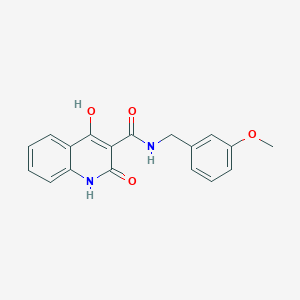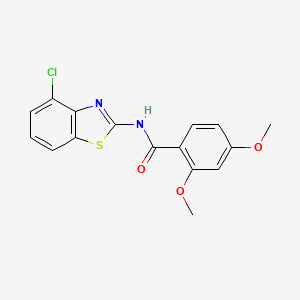![molecular formula C21H20N2OS B2549669 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 58488-87-2](/img/structure/B2549669.png)
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of benzoyl chloride with 3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, leading to the formation of substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce alcohol derivatives .
Aplicaciones Científicas De Investigación
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that diazaspiro compounds exhibit antimicrobial and antifungal activities.
Medicine: The compound’s biological activities make it a candidate for drug development. It is investigated for its potential therapeutic applications in treating infections and other diseases.
Industry: In industrial applications, the compound is used as an additive in the formulation of various products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. The exact molecular pathways involved in its action are still under investigation, but it is believed to interfere with essential cellular processes in microorganisms.
Comparación Con Compuestos Similares
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione can be compared with other similar compounds, such as:
3,3-Diphenyl-1,4-diazaspiro[4.5]decane-2-thione: This compound has a similar spiro structure but differs in the substitution pattern on the diazaspiro ring.
1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: This compound has a methyl group on the phenyl ring, which may influence its chemical and biological properties.
1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: Similar to the previous compound, but with the methyl group in a different position on the phenyl ring.
The uniqueness of 1-Benzoyl-3-phenyl-1,4-diazaspiro[45]dec-3-ene-2-thione lies in its specific substitution pattern and the resulting chemical and biological properties
Propiedades
IUPAC Name |
phenyl-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c24-19(17-12-6-2-7-13-17)23-20(25)18(16-10-4-1-5-11-16)22-21(23)14-8-3-9-15-21/h1-2,4-7,10-13H,3,8-9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMVQLGUXFDITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide](/img/structure/B2549586.png)
![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)
![4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide](/img/structure/B2549590.png)
![3-(3-Fluorophenyl)-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2549591.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide](/img/structure/B2549592.png)



![2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione](/img/structure/B2549600.png)


![Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2549605.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2549608.png)
![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate](/img/structure/B2549609.png)
